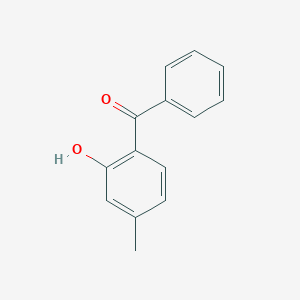

2-Hydroxy-4-methylbenzophenone

Description

Significance of Benzophenone (B1666685) Derivatives in Advanced Materials and Chemical Synthesis

The benzophenone scaffold is a ubiquitous and versatile structure in chemistry, underpinning a wide array of functional molecules. nih.gov Its derivatives are crucial components in the development of advanced materials, largely due to their unique photochemical and physical properties. The diaryl ketone structure allows for extensive electronic conjugation, which can be readily tuned by introducing various substituents onto the phenyl rings. researchgate.net

In the realm of advanced materials, benzophenone derivatives have garnered significant attention as building blocks for organic semiconductors. mdpi.com They are particularly valued in the design of materials for Organic Light-Emitting Diodes (OLEDs). The benzophenone core can function as an electron-deficient unit or an acceptor block, which is essential for creating materials with properties like thermally activated delayed fluorescence (TADF). mdpi.compreprints.org The highly twisted geometry of the benzophenone framework helps to reduce intermolecular interactions, which is beneficial for the performance of emissive layers in OLEDs. preprints.org Furthermore, the inherent ability of the benzophenone unit to facilitate intersystem crossing makes it a prime candidate for developing efficient phosphors. mdpi.comacs.org

Benzophenones are also widely recognized as highly effective Type II photoinitiators for radical polymerization. researchgate.netresearchgate.net Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state. This excited state can then abstract a hydrogen atom from a suitable donor (like an amine) to generate initiating radicals, which in turn start the polymerization process. researchgate.net The efficiency and absorption wavelength of these photoinitiators can be modified by attaching different functional groups, making them adaptable for various applications, including UV-cured coatings and inks. researchgate.netresearchgate.net

Beyond materials science, benzophenone derivatives are fundamental intermediates in chemical synthesis. The carbonyl group can undergo a variety of classical transformations, while the aromatic rings can be functionalized through electrophilic substitution or cross-coupling reactions, such as the Buchwald-Hartwig amination or Sonogashira coupling. nih.gov This synthetic versatility has established them as key precursors in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. nih.gov

Research Trajectories and Academic Relevance of Hydroxylated and Methylated Benzophenones

The academic relevance of hydroxylated and methylated benzophenones is largely driven by their exceptional ability to absorb ultraviolet (UV) radiation. The presence of a hydroxyl group at the 2-position, in particular, is crucial for the photostability of these compounds. It enables an efficient excited-state intramolecular proton transfer (ESIPT) mechanism, which allows the molecule to rapidly dissipate absorbed UV energy as heat, thereby preventing photochemical degradation of the material it is incorporated into. wikipedia.org This property makes them highly effective UV filters.

Consequently, a significant body of research has focused on the synthesis and application of these compounds in sunscreens and as UV stabilizers for plastics and coatings. nih.govcir-safety.org Compounds like 2-hydroxy-4-methoxybenzophenone (BP-3 or Oxybenzone) and 2-hydroxy-4-methoxy-4'-methylbenzophenone (Mexenone) are well-known examples that have been extensively studied. chemicalbook.comnih.gov Research in this area investigates not only the efficacy of new derivatives but also their potential environmental and health impacts, which has become a major research trajectory. nih.goveuropa.eu

The methylation of the benzophenone core, as seen in 4-methylbenzophenone (B132839) (4-MBP) and 2-Hydroxy-4-methylbenzophenone, influences the compound's electronic properties, solubility, and reactivity. smolecule.com The methyl group is electron-donating, which can affect the energy levels of the molecule and its UV absorption spectrum. vulcanchem.com Academic studies often involve synthesizing series of hydroxylated and methylated benzophenones to systematically investigate how these substitutions modulate their photophysical properties, thermal stability, and performance in specific applications. researchgate.net For instance, research has explored how different substitution patterns on the benzophenone scaffold affect their photoinitiating capabilities for use with modern light sources like LEDs. researchgate.net This ongoing research highlights the continued academic interest in fine-tuning the molecular architecture of benzophenones to create tailored functionalities for a wide range of scientific and industrial purposes.

Preparation and Characterization of Advanced this compound Derivatives

To meet the demands of advanced material applications, this compound is often chemically modified. Derivatization can render the molecule polymerizable for permanent integration into materials or tune its functional properties, such as UV absorption.

1 Synthesis of Polymerizable this compound Analogues for Material Integration

A significant advancement in the application of benzophenone-based UV absorbers is the development of polymerizable derivatives. partinchem.com By covalently bonding the UV absorber to a polymer backbone, issues such as leaching and migration from the material are eliminated, ensuring long-term performance. epo.orgarkat-usa.org This is typically achieved by introducing a reactive functional group, such as a methacrylate (B99206) or acrylate, onto the benzophenone structure.

The most common method involves the esterification of the hydroxyl group of the benzophenone. For instance, reacting a hydroxybenzophenone with methacryloyl chloride or methacrylic anhydride (B1165640) introduces a polymerizable methacrylate group. google.comscholaris.catandfonline.com This creates a monomer that can be copolymerized with other common monomers like methyl methacrylate (MMA) or styrene (B11656) using standard free-radical polymerization techniques. prepchem.comtandfonline.com Another approach involves a ring-opening reaction with glycidyl (B131873) methacrylate (GMA), which also attaches a polymerizable methacrylate moiety. researchgate.netresearchgate.net These modified benzophenones can then be incorporated into a wide range of polymers, including acrylics, polyesters, and polyurethanes, to create materials with built-in and permanent UV protection. partinchem.comscience.gov

Table 2: Examples of Polymerizable Benzophenone Derivatives

| Derivative Name | Synthetic Method | Polymerizable Group | Reference(s) |

|---|---|---|---|

| 4-Benzoylphenyl methacrylate (BPM) | Reaction of 4-hydroxybenzophenone (B119663) with methacryloyl chloride. | Methacrylate | tandfonline.com |

| 2-Hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA) | Ring-opening reaction of 2,4-dihydroxybenzophenone (B1670367) with glycidyl methacrylate (GMA). | Methacrylate | researchgate.netresearchgate.net |

| 2-Acryloxy-5-methyl benzophenone | Esterification of 2-hydroxy-5-methyl benzophenone with acryloyl chloride (AOCl). | Acrylate | scholaris.ca |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxy-4-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZCNUWGIVQQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184970 | |

| Record name | Benzophenone, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3098-18-8 | |

| Record name | Benzophenone, 2-hydroxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003098188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 4 Methylbenzophenone

2 Derivatization for Enhanced or Tunable Functional Properties

Modifying the chemical structure of 2-Hydroxy-4-methylbenzophenone can enhance its intrinsic properties or introduce entirely new functionalities. These derivatizations often target the hydroxyl group or the aromatic rings.

Etherification of the hydroxyl group is a common strategy. For example, methylation leads to the formation of 2-hydroxy-4-methoxybenzophenone, a widely used UV absorber with altered solubility and slightly different UV absorption characteristics. colab.ws

Esterification of the hydroxyl group with various acyl chlorides or sulfonyl chlorides can produce a range of derivatives. researchgate.net These modifications can be used to fine-tune the molecule's electronic properties and, consequently, its performance as a photoinitiator in UV-curable coatings. researchgate.net

More complex derivatives can be synthesized to introduce novel functionalities. The reaction of hydroxybenzophenones with thiocarbohydrazide (B147625) yields Schiff base ligands. colab.ws These ligands can then coordinate with metal ions, such as molybdenum, to form complexes that exhibit potent antioxidant activities, adding a new biological function to the benzophenone scaffold. colab.ws Furthermore, modern synthetic methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," have been used to attach 1,2,3-triazole moieties to benzophenones. google.com This approach allows for the creation of complex molecules with potential applications as antimicrobial agents. google.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| m-Cresol (3-methylphenol) |

| Benzoic acid |

| Benzoyl chloride |

| Aluminum chloride |

| Polyphosphoric acid |

| 3-Methylphenyl benzoate |

| 2-Chlorobenzoic acid |

| Trifluoromethanesulfonic acid |

| Toluene |

| Zinc |

| 2-Hydroxy-4-methoxybenzophenone |

| 2,4-Dihydroxybenzophenone (B1670367) |

| Sodium salt of this compound |

| Lithium salt of this compound |

| Methanol (B129727) |

| Methacryloyl chloride |

| Methacrylic anhydride (B1165640) |

| 4-Benzoylphenyl methacrylate (B99206) |

| Methyl methacrylate (MMA) |

| Styrene (B11656) |

| Glycidyl (B131873) methacrylate (GMA) |

| 2-Hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA) |

| Acryloyl chloride |

| 2-Acryloxy-5-methyl benzophenone |

| Acrylate |

| Sulfonyl chloride |

| Thiocarbohydrazide |

| Dioxomolybdenum(VI) |

| 1,2,3-Triazole |

| 2-hydroxy-4-methoxy-4'-methylbenzophenone |

| 4-hydroxy-3-methoxy-4'-methylbenzophenone |

| 3-hydroxy-4-methoxy-4'-methylbenzophenone |

| 3,4-dimethoxy-4'-methylbenzophenone |

| p-Toluoyl chloride |

| Veratrol |

| 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate |

Advanced Spectroscopic Characterization and Structural Insights of 2 Hydroxy 4 Methylbenzophenone Systems

Vibrational Spectroscopy Analysis: FT-IR and Raman Studies of 2-Hydroxy-4-methylbenzophenone

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and characterizing the bonding within the this compound molecule. These two techniques are complementary; FT-IR is particularly sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy excels in detecting non-polar and homo-nuclear bonds. chemicalbook.com

The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific molecular vibrations. A key feature in hydroxybenzophenones is the intramolecular hydrogen bond between the hydroxyl group (-OH) at the C2 position and the carbonyl group (C=O). This interaction typically results in a broad O-H stretching band at lower wavenumbers than a free hydroxyl group. The carbonyl stretching vibration (νC=O) is observed as a strong band, with its position influenced by conjugation and hydrogen bonding. For 2-hydroxy-5-chlorobenzophenone, a related compound, this peak appears at 1623 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region. asianpubs.org For 2-hydroxy-5-chlorobenzophenone, a weak aromatic C-H stretch is noted at 3070 cm⁻¹. rsc.org

Raman spectroscopy provides further insights. The aromatic ring vibrations and the C-C skeletal vibrations are often prominent in the Raman spectrum. For α-4-methylbenzophenone, a related structure, a symmetric Ag vibration involving the C-H bonds of the phenyl ring is observed at 3065 cm⁻¹, which is active in stimulated Raman scattering. researchgate.net The region below 200 cm⁻¹ in the Raman spectrum is associated with skeletal vibrations of the molecule.

A detailed assignment of vibrational modes is often supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and their corresponding atomic motions (Potential Energy Distribution, PED). asianpubs.orgresearchgate.net For instance, in the closely related 2-hydroxy-4-methoxybenzophenone, extensive assignments based on DFT have been reported, providing a reliable reference for interpreting the spectra of this compound. asianpubs.org

Table 1: Key FT-IR and Raman Vibrational Bands for this compound and Related Compounds This table includes data for related compounds to illustrate expected spectral regions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Compound | Reference |

|---|---|---|---|---|

| O-H Stretch (Intramolecular H-Bonded) | ~3200-3400 (Broad) | FT-IR | 2-Hydroxy-4-methoxybenzophenone | asianpubs.org |

| Aromatic C-H Stretch | 3070 | FT-IR | 2-hydroxy-5-chlorobenzophenone | rsc.org |

| Aromatic C-H Stretch | 3000-3100 | Raman/FT-IR | 2-Hydroxy-4-methoxybenzophenone | asianpubs.org |

| C=O Stretch | 1623 | FT-IR | 2-hydroxy-5-chlorobenzophenone | rsc.org |

| C=O Stretch | ~1630 | Raman | 4-fluoro-4-hydroxybenzophenone | scispace.com |

| Aromatic C=C Stretch | 1400-1600 | FT-IR/Raman | General Benzophenones | scispace.com |

| C-H In-Plane Bending | 1000-1520 | FT-IR/Raman | General Benzophenones | scispace.com |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Applications in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules like this compound, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, the hydroxyl proton is expected to appear as a singlet at a significantly downfield chemical shift, typically between 10-12 ppm, due to the strong intramolecular hydrogen bonding with the carbonyl oxygen. The aromatic protons will resonate in the range of 6.5-8.0 ppm, with their specific shifts and coupling patterns determined by their position relative to the hydroxyl, methyl, and carbonyl groups. The methyl group protons (-CH₃) would appear as a sharp singlet further upfield, generally around 2.3-2.5 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is the most deshielded, with a characteristic signal appearing in the 195-201 ppm region. rsc.orgvulcanchem.com The aromatic carbons resonate between approximately 115 and 162 ppm. The carbon bearing the hydroxyl group (C-OH) is typically found at the downfield end of this range (e.g., ~162.0 ppm for 2-hydroxy-5-chlorobenzophenone), while the carbons of the methyl-substituted ring will show distinct signals. rsc.org The methyl carbon itself is expected to have a signal around 20-22 ppm. rsc.org

Table 2: Predicted/Comparative NMR Chemical Shifts (δ, ppm) for this compound Systems in CDCl₃ Data is based on related benzophenone (B1666685) structures to predict spectral features.

| Nucleus | Functional Group | Predicted/Comparative Shift (ppm) | Compound for Comparison | Reference |

|---|---|---|---|---|

| ¹H | -OH (H-bonded) | 10.0 - 12.0 | 2'-Chloro-2-hydroxy-5-methylbenzophenone | researchgate.net |

| ¹H | Aromatic-H | 6.5 - 8.0 | 2-Methylbenzophenone | rsc.org |

| ¹H | -CH₃ | 2.3 - 2.5 | 4-Methylbenzophenone (B132839) | rsc.org |

| ¹³C | C=O | 195 - 201 | 2-hydroxy-5-chlorobenzophenone | rsc.org |

| ¹³C | C-OH | ~162.0 | 2-hydroxy-5-chlorobenzophenone | rsc.org |

| ¹³C | Aromatic-C | 115 - 145 | 4-Methylbenzophenone | rsc.org |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further confirming the structure. Under electron ionization (EI), this compound (molecular weight: 212.24 g/mol) would show a prominent molecular ion peak (M⁺˙) at m/z 212. researchgate.net Common fragmentation pathways for benzophenones involve cleavage alpha to the carbonyl group, leading to the formation of benzoyl cations and related fragments. For this compound, this could result in fragments corresponding to the hydroxymethylphenyl group and the phenyl group. Predicted collision cross-section (CCS) values can also be calculated for different adducts to aid in identification. uni.lu

Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Spectroscopy of this compound and its Excited States

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is crucial for characterizing the electronic transitions within this compound, which is particularly relevant given its application as a UV absorber. The molecule exhibits strong absorption in the UV-A and UV-B regions due to π→π* and n→π* transitions associated with its conjugated aromatic system and carbonyl group.

The UV absorption spectrum is characterized by distinct bands. For this compound, a maximum absorption (λmax) has been reported at 375 nm in methanol (B129727) at pH 11. chemicalbook.com In general, 2-hydroxybenzophenones display two main absorption bands: a high-intensity band around 280-290 nm and another band at longer wavelengths, typically above 320 nm, which is responsible for their efficacy as UV-A filters. researchgate.netbeilstein-journals.org The presence of the ortho-hydroxyl group is critical; it facilitates an excited-state intramolecular proton transfer (ESIPT) mechanism, which is a key process for the efficient dissipation of absorbed UV energy as heat, thus providing photostability. The position and intensity of these bands are influenced by the solvent polarity and the nature of substituents on the aromatic rings. researchgate.net

Table 3: UV-Vis Absorption Maxima (λmax) for this compound and Related Compounds

| Compound | Solvent/Conditions | λmax (nm) | Reference |

|---|---|---|---|

| This compound | Methanol (pH 11) | 375 | chemicalbook.com |

| 2-hydroxy-5-chlorobenzophenone | Nujol | 354, 262, 226 | rsc.org |

| 2-Hydroxybenzophenone (B104022) | n-Heptane | 325, 259 | researchgate.net |

| 2-Hydroxybenzophenone | Ethanol | 332, 261 | researchgate.net |

Luminescence spectroscopy, including fluorescence and phosphorescence, provides information about the de-excitation pathways of the electronically excited states. While many benzophenones are not strongly fluorescent, they are known for their efficient intersystem crossing from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). This property makes them effective photosensitizers. The T₁ state of 2-hydroxybenzophenone derivatives can deactivate via phosphorescence, typically observed at low temperatures in rigid media. Studies on the isomer 2-hydroxy-5-methylbenzophenone (B72208) have characterized its T₁ state energy and lifetime through phosphorescence measurements. nih.govresearchgate.net The efficient non-radiative decay pathway provided by the ESIPT mechanism in ortho-hydroxybenzophenones significantly quenches fluorescence and phosphorescence at room temperature, contributing to their photostability.

X-ray Crystallography and Solid-State Characterization of this compound Structures

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

In the solid state, the crystal packing is dictated by intermolecular forces. For hydroxy-substituted benzophenones, hydrogen bonding is a dominant interaction. In the case of 3-Chloro-4-hydroxy-4′-methylbenzophenone, the crystal packing is consolidated by O—H⋯O hydrogen bonds, π–π stacking between aromatic rings, and additional C—H⋯O and C—H⋯π interactions, creating a two-dimensional network. iucr.org The intramolecular O-H⋯O=C hydrogen bond, which is crucial for the compound's spectroscopic properties, would also be clearly defined in the crystal structure. Powder X-ray Diffraction (PXRD) is another valuable technique for characterizing the solid-state form of the material, capable of identifying its crystalline phase. tandfonline.com

Table 4: Representative Crystallographic Data for a Related Benzophenone Derivative Data for 3-Chloro-4-hydroxy-4′-methylbenzophenone is presented as a model.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁ClO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1062 |

| b (Å) | 8.5441 |

| c (Å) | 9.8766 |

| α (°) | 86.124 |

| β (°) | 83.804 |

| γ (°) | 77.290 |

| Cell Volume (ų) | 580.96 |

| Dihedral Angle (Rings) | 54.70° |

Photophysical and Photochemical Mechanisms of 2 Hydroxy 4 Methylbenzophenone

Excited State Dynamics and Energy Dissipation Pathways in 2-Hydroxy-4-methylbenzophenone

The photophysical and photochemical behavior of this compound, a derivative of benzophenone (B1666685), is largely governed by the dynamics of its electronically excited states and the pathways through which it dissipates the absorbed energy. Upon absorption of ultraviolet (UV) radiation, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). From this excited state, a series of rapid and efficient processes occur, dictating the compound's photostability and its function as a UV absorber.

Intersystem Crossing and Triplet State Characterization via Time-Resolved Spectroscopy

A critical pathway for energy dissipation in benzophenone and its derivatives is intersystem crossing (ISC), a spin-forbidden transition from an excited singlet state to a triplet state (T₁). edinst.com For benzophenones, the initial excitation often populates an n→π* singlet state (S₁), which can efficiently undergo ISC to a lower-lying triplet state. edinst.comresearchgate.net This process is favored due to the small energy gap and the difference in orbital character between the involved singlet and triplet states. edinst.com

Time-resolved spectroscopy techniques, such as transient absorption spectroscopy, are instrumental in characterizing these transient triplet states. edinst.comresearchgate.net By exciting a sample with a short laser pulse and monitoring the subsequent changes in absorption at different wavelengths over time, the formation and decay of the triplet state can be observed. edinst.comresearchgate.net The triplet state of benzophenone derivatives typically exhibits strong absorption in the visible region. researchgate.net The lifetime and energy levels of the lowest excited triplet state (T₁) can be determined from phosphorescence measurements at low temperatures. researchgate.net For instance, studies on various hydroxybenzophenone derivatives have successfully determined the T₁ state energy levels and lifetimes from their phosphorescence spectra. researchgate.net

The efficiency of ISC can be influenced by the molecular environment, such as the solvent. researchgate.netacs.org In protic solvents, hydrogen bonding interactions with the carbonyl group can alter the energy levels of the singlet and triplet states, thereby affecting the rate of intersystem crossing. researchgate.netacs.org For benzophenone, hydrogen bonding has been shown to increase the ISC time constant. acs.org

Role of Intramolecular Hydrogen Bonding in Excited-State Proton Transfer (ESIPT) in this compound

A key structural feature of 2-hydroxybenzophenone (B104022) derivatives, including this compound, is the presence of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen. mdpi.comrsc.orgresearchgate.net This hydrogen bond is crucial for a highly efficient and ultrafast deactivation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov

Upon photoexcitation, the acidity of the phenolic hydroxyl group and the basicity of the carbonyl oxygen increase, facilitating the transfer of the proton from the hydroxyl group to the carbonyl group. nih.gov This process occurs on a femtosecond timescale and leads to the formation of a transient keto-tautomer in the excited state. nih.govnih.gov

The ESIPT process is a four-level photochemical cycle:

Excitation: The stable enol form absorbs a photon and is excited to the S₁ state (E*).

ESIPT: An ultrafast proton transfer occurs, forming the excited keto-tautomer (K*).

De-excitation: The keto-tautomer can deactivate through several pathways, including fluorescence (with a large Stokes shift) or, more commonly, non-radiative decay to its ground state (K). mdpi.com

Reverse Proton Transfer: A rapid back-proton transfer in the ground state regenerates the original enol form (E), completing the cycle.

This rapid cycle allows for the efficient dissipation of absorbed UV energy as heat, contributing to the photostability of these compounds. researchgate.net The ESIPT process can be observed through dual emission spectra in some derivatives, where both the enol and keto forms fluoresce. nih.gov The strength of the intramolecular hydrogen bond, which can be influenced by substituents on the aromatic rings, plays a significant role in the efficiency of the ESIPT process. mdpi.com

Photochemical Reaction Pathways of this compound and its Analogues

While ESIPT is the primary deactivation pathway, other photochemical reactions can occur, particularly if the ESIPT process is hindered or if the molecule is in an environment that promotes alternative reactions.

Hydrogen Abstraction and Radical Formation Mechanisms

The triplet state of benzophenones is known to be a reactive species capable of abstracting hydrogen atoms from suitable donor molecules. researchgate.netcapes.gov.br If the triplet state is populated, it can initiate radical reactions. science.gov For example, photoexcited benzophenone can abstract a hydrogen atom from a solvent like isopropanol (B130326) to form a diphenyl ketyl radical. researchgate.net

In the case of methyl-substituted benzophenones, intermolecular hydrogen abstraction can occur from a methyl group of a neighboring molecule in the solid state, leading to the formation of dimeric products. capes.gov.br The reactivity is highly dependent on the crystal packing and the distance and angle between the excited carbonyl group and the methyl C-H bond. capes.gov.br For instance, 4,4'-dimethylbenzophenone (B146755) undergoes intermolecular hydrogen abstraction in the solid state, while 4-methylbenzophenone (B132839) is photostable under the same conditions due to unfavorable geometry. capes.gov.br In solution, both 3-methylbenzophenone (B1359932) and 4-methylbenzophenone behave similarly to the parent benzophenone. acs.org

The formation of phenoxy radicals can also occur through the homolytic breaking of the O-H bond in the phenolic group, a pathway that may compete with photoionization. unito.it

Photo-Carboxylation and Photo-Reduction Processes

Recent studies have explored the photochemical reactions of benzophenone derivatives with other molecules. For instance, o-methylbenzophenone can undergo photo-carboxylation with carbon dioxide. mdpi.comresearchgate.net This reaction proceeds through a photo-enolization/Diels-Alder (PEDA) mechanism, where the initial step is the formation of a photoenol, which then reacts with CO₂. mdpi.comresearchgate.net This results in the carboxylation of the methyl group. mdpi.com

In contrast, electro-carboxylation of o-methylbenzophenone occurs at the carbonyl carbon via a two-step single-electron reduction pathway. mdpi.comresearchgate.net This highlights how the mode of activation (photochemical vs. electrochemical) can lead to different reaction products.

Photo-reduction of the carbonyl group to a secondary alcohol is another possible reaction pathway, particularly in the presence of a good hydrogen donor. smolecule.com

Photosensitization Capabilities and Singlet Oxygen Generation

The triplet state of benzophenone and its derivatives can act as a photosensitizer. researchgate.net If the triplet state has sufficient energy, it can transfer this energy to ground-state molecular oxygen (³O₂), which is a triplet species. This energy transfer process, known as photosensitization, generates highly reactive singlet oxygen (¹O₂). researchgate.netresearchgate.net

The efficiency of singlet oxygen generation depends on the triplet state quantum yield and the lifetime of the triplet state. researchgate.net The generation of singlet oxygen by a benzophenone derivative has been confirmed by observing its characteristic near-infrared emission. researchgate.net This property is utilized in various applications, including photodynamic therapy and photo-oxidation reactions. edinst.comrsc.org The introduction of certain functional groups can enhance the photosensitizing ability of a molecule. rsc.orgfrontiersin.org

Data Tables

Table 1: Photophysical Properties of Selected Benzophenone Derivatives

| Compound | Lowest Triplet State (T₁) Energy (kJ/mol) | Triplet Lifetime (µs) | Solvent | Reference |

| Benzophenone | 289 | - | - | edinst.com |

| 2-Hydroxy-5-methylbenzophenone (B72208) | - | - | - | researchgate.net |

| 2-Hydroxy-4-methoxybenzophenone (BP-3) | - | - | Acetonitrile | researchgate.net |

| 5-Chloro-2-hydroxybenzophenone (BP-7) | - | - | Acetonitrile | researchgate.net |

Data for specific energy levels and lifetimes for this compound were not explicitly found in the search results, but data for analogous compounds are included for context.

Table 2: Key Photochemical Reactions of Benzophenone Derivatives

| Reactant(s) | Reaction Type | Key Intermediate(s) | Product(s) | Reference |

| o-Methylbenzophenone, CO₂ | Photo-carboxylation | Photoenol | o-Acylphenylacetic acid | mdpi.comresearchgate.net |

| o-Methylbenzophenone, CO₂ | Electro-carboxylation | Radical anion | α-Hydroxycarboxylic acid | mdpi.comresearchgate.net |

| 4,4'-Dimethylbenzophenone (solid) | Intermolecular H-abstraction | Triplet state, radical pair | Dimeric photoproduct | capes.gov.br |

| Benzophenone, O₂ | Photosensitization | Triplet state | Singlet oxygen (¹O₂) | researchgate.netresearchgate.net |

Computational and Theoretical Chemistry Investigations of 2 Hydroxy 4 Methylbenzophenone

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) and ab initio calculations are fundamental in elucidating the electronic structure and vibrational properties of 2-Hydroxy-4-methylbenzophenone. These quantum chemical methods are used to predict molecular geometries, vibrational frequencies, and other electronic properties with a high degree of accuracy.

Electronic Structure: Theoretical studies on related benzophenone (B1666685) derivatives have demonstrated that DFT methods, such as B3LYP with a 6-31G(d) basis set, are effective for optimizing the geometry of these molecules. researchgate.net The structure of benzophenones, including this compound, is characterized by two phenyl rings that are twisted relative to the central carbonyl group. elixirpublishers.com This non-planar structure is a result of the rotation around the C-C=O-C axes. elixirpublishers.com Calculations on similar molecules, like 4-fluoro-4-hydroxybenzophenone, have shown that the dihedral angle between the two benzene (B151609) rings can be influenced by the solvent environment. scispace.com

Vibrational Analysis: Vibrational analysis using DFT calculations allows for the assignment of experimental infrared (IR) and Raman spectra. For instance, in a study on 2-hydroxy-4-methoxybenzophenone, a normal coordinate analysis was performed assuming a C_s point group symmetry, and the calculated frequencies showed good agreement with the experimental data. asianpubs.org The potential energy distribution (PED) is also calculated to provide a detailed description of the molecular motions associated with each vibrational mode. asianpubs.org For related molecules, the vibrational assignments are often compared with previous theoretical findings and experimental data from spectral databases. scispace.com For example, in aromatic compounds, the C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ range. scispace.com

A comparison of calculated and experimental vibrational frequencies for a related compound, 4-fluoro-4-hydroxybenzophenone, highlights the accuracy of these theoretical methods.

Table 1: Selected Vibrational Frequencies for 4-fluoro-4-hydroxybenzophenone

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) |

| OH stretch | - | - |

| CH asymmetric stretch | 3032-3080 | - |

| CH symmetric stretch | 3074-3082 | - |

| C=O stretch | - | - |

| Data for this compound is not explicitly available in the search results, so data for a similar compound is presented. | ||

| Source: scispace.com |

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational flexibility of this compound over time. These simulations model the interactions between atoms and molecules, allowing for the exploration of different conformations and their relative stabilities.

Conformational Analysis: The conformation of benzophenone derivatives is largely defined by the torsional angles of the phenyl rings relative to the carbonyl group. elixirpublishers.com The presence of substituents, such as the hydroxyl and methyl groups in this compound, can influence the preferred conformation due to steric and electronic effects. The acetoxy group at position 2 in a similar compound, for example, introduces steric hindrance that affects the molecule's conformation. vulcanchem.com

MD simulations can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. researchgate.netnih.gov This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. For instance, different conformers can exhibit different spectroscopic properties and reactivity.

Prediction of Spectroscopic Properties and Excited State Characteristics through Quantum Chemical Modeling

Quantum chemical modeling is instrumental in predicting the spectroscopic properties and understanding the behavior of this compound in its excited states. Methods like Time-Dependent Density Functional Theory (TD-DFT) are particularly useful for this purpose.

Spectroscopic Properties: TD-DFT calculations can predict the electronic absorption spectra of molecules. For a related compound, 4-fluoro-4-hydroxybenzophenone, TD-DFT calculations revealed that the most intense electronic transition in the gas phase occurs at a wavelength of 286.6 nm, corresponding mainly to a HOMO→LUMO transition. scispace.com The solvent environment can also be modeled, showing shifts in the absorption maxima. For instance, in dimethyl sulfoxide (B87167) (DMSO), the calculated absorption wavelength for the same compound shifted to 302.4 nm. scispace.com

Excited State Characteristics: Benzophenone and its derivatives are known for their photochemical properties, which are governed by their excited states. researchgate.net Upon absorption of UV light, they can transition from the ground state (S₀) to an excited singlet state (S₁), and then efficiently cross over to a triplet state (T₁). researchgate.netfrontiersin.org The presence of a hydroxyl group at the 2-position allows for an excited-state intramolecular proton transfer (ESIPT) process. frontiersin.org In this process, the proton from the hydroxyl group transfers to the carbonyl oxygen, leading to the formation of a keto-tautomer. frontiersin.org This process can result in dual emission and is influenced by the molecular structure and environment. frontiersin.org

Theoretical studies on other 2-hydroxybenzophenone (B104022) derivatives have investigated the energy levels and lifetimes of their lowest excited triplet states. researchgate.net

Table 2: Predicted Electronic Transitions for 4-fluoro-4-hydroxybenzophenone

| Solvent | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| Gas Phase | 286.6 | 0.287 | HOMO→LUMO (60%), HOMO-1→LUMO (28%) |

| Chloroform | 298.9 | 0.387 | HOMO→LUMO (68%), HOMO-1→LUMO (20%) |

| Ethanol | 301.2 | 0.368 | HOMO→LUMO (67%), HOMO-1→LUMO (19%) |

| DMSO | 302.4 | 0.388 | HOMO→LUMO (66%), HOMO-1→LUMO (20%) |

| Data for this compound is not explicitly available in the search results, so data for a similar compound is presented. | |||

| Source: scispace.com |

Theoretical Studies on Nonlinear Optical Properties and Chemical Reactivity Descriptors

Theoretical calculations are also employed to investigate the nonlinear optical (NLO) properties and chemical reactivity of this compound. These properties are crucial for potential applications in materials science and for understanding the molecule's behavior in chemical reactions.

Nonlinear Optical Properties: Organic molecules with extended π-conjugated systems can exhibit significant NLO properties. nih.gov Theoretical studies on similar molecules investigate properties like polarizability (α) and hyperpolarizability (β and γ). nih.gov For 4-fluoro-4-hydroxybenzophenone, the calculated first-order hyperpolarizability was found to be significantly greater than that of urea, a standard reference material, suggesting potential for NLO applications. scispace.com The NLO properties are sensitive to molecular structure and substituent effects. nih.gov

Chemical Reactivity Descriptors: DFT-based chemical reactivity descriptors, such as chemical potential, chemical hardness, and electrophilicity index, provide insights into the reaction pathways and stability of a molecule. scispace.comresearchgate.netwu.ac.th The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate these descriptors. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. scispace.com For 4-fluoro-4-hydroxybenzophenone, the calculated energy gap was 4.717 eV using the B3LYP/6-311++G(d,p) method. scispace.com These descriptors are valuable tools for predicting how a molecule will interact with other chemical species. researchgate.net

Table 3: Calculated Chemical Reactivity Descriptors for 4-fluoro-4-hydroxybenzophenone

| Parameter | Value (eV) |

| HOMO Energy | -6.832 |

| LUMO Energy | -2.115 |

| Energy Gap (HOMO-LUMO) | 4.717 |

| Ionization Potential | 6.832 |

| Electron Affinity | 2.115 |

| Chemical Potential | -4.473 |

| Chemical Hardness | 2.358 |

| Electrophilicity Index | 4.244 |

| Calculated using the B3LYP/6-311++G(d,p) method. | |

| Data for this compound is not explicitly available in the search results, so data for a similar compound is presented. | |

| Source: scispace.com |

Mechanistic Research on 2 Hydroxy 4 Methylbenzophenone As a Material Stabilizer and Photoinitiator

Mechanisms of UV Stabilization in Polymeric Matrices by 2-Hydroxy-4-methylbenzophenone Derivatives

2-Hydroxybenzophenone (B104022) derivatives are a prominent class of ultraviolet (UV) stabilizers used to protect polymeric materials from the degradative effects of solar radiation. Their primary mechanism of action involves the absorption of harmful UV radiation and its subsequent dissipation as harmless thermal energy. This process is facilitated by the unique molecular structure of these compounds, which features an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group.

Upon absorption of UV photons, the molecule is promoted to an excited singlet state. It then undergoes a rapid, reversible intramolecular proton transfer, forming an excited-state keto-enol tautomer. This tautomer rapidly decays to its ground state via non-radiative pathways, releasing energy as heat, and then quickly reverts to the original phenolic form. This efficient cyclic process allows the molecule to dissipate large amounts of UV energy without undergoing permanent chemical change, thereby shielding the polymer matrix from photodegradation.

Anchoring Strategies: Covalent Grafting of this compound onto Polymer Backbones

A significant challenge with traditional, low-molecular-weight UV stabilizers is their potential for loss from the polymer matrix over time due to migration, volatilization, or extraction. iaea.org To overcome this, researchers have developed strategies to covalently bond, or "anchor," 2-hydroxybenzophenone derivatives directly onto the polymer backbone. This ensures the permanent presence of the stabilizer within the material, enhancing long-term durability. researchgate.net

One effective method is the synthesis of polymerizable derivatives. For instance, 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (B1666685) (BPMA) is a derivative that contains a methacrylate (B99206) group. researchgate.netcolab.ws This reactive group allows it to be copolymerized with other monomers, such as styrene (B11656), via emulsion polymerization, incorporating the UV-absorbing moiety directly into the polymer chain. researchgate.net

Another approach involves radiation grafting. A derivative like 2-hydroxy-4(3-methacryloxy 2-hydroxypropoxy) benzophenone (HMB) can be grafted onto polymers like polyethylene (B3416737) using gamma irradiation. iaea.org The irradiation generates free radicals on the polymer backbone, which then initiate the polymerization of the stabilizer's reactive group, forming a covalent bond. nih.gov The choice of solvent during this process can influence whether the grafting is confined to the surface or occurs within the bulk of the polymer film. iaea.org

| Anchoring Strategy | Derivative Example | Target Polymer Example | Mechanism | Reference |

|---|---|---|---|---|

| Copolymerization | 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA) | Styrenic Polymers | The methacrylate group on BPMA allows it to act as a monomer and be incorporated into the polymer chain during emulsion copolymerization with styrene. | researchgate.netcolab.ws |

| Radiation Grafting | 2-hydroxy-4(3-methacryloxy 2-hydroxypropoxy) benzophenone (HMB) | Polyethylene (PE) | Simultaneous gamma irradiation of the polymer and the HMB monomer creates covalent bonds between the stabilizer and the PE backbone. | iaea.org |

Impact of this compound on Polymer Degradation Kinetics and Photostability

The incorporation of this compound derivatives significantly enhances the photostability of polymers by retarding their degradation kinetics. When unprotected polymers are exposed to UV radiation, they undergo photooxidation, leading to the formation of hydroperoxides and carbonyl groups, which results in chain scission, cross-linking, discoloration, and a severe decline in mechanical properties.

Studies comparing polymers stabilized with grafted benzophenone derivatives to those with physically blended additives demonstrate the superior efficacy of the anchoring approach. For example, low-density polyethylene (LDPE) films with radiation-grafted HMB show a much slower rate of carbonyl group formation during accelerated aging compared to unprotected LDPE and LDPE blended with HMB. iaea.org This indicates a more efficient interruption of the photooxidation process. The lifetime of the grafted LDPE, as measured by changes in mechanical properties like elongation at break, has been shown to be several times higher than that of non-grafted LDPE. iaea.org

Similarly, copolymers of styrene and the polymerizable stabilizer BPMA exhibit markedly enhanced UV resistance. researchgate.net Tests on poly(St-co-BPMA) copolymers under UV irradiation show significantly less degradation, as determined by measures such as the formation of insoluble substances and changes in viscosity and weight loss, compared to unstabilized polystyrene. researchgate.net The covalent bonding prevents the stabilizer from leaching out, ensuring continuous protection and preserving the polymer's integrity and performance over extended periods. researchgate.net

| Polymer System | Stabilizer | Method of Incorporation | Observed Impact on Degradation | Reference |

|---|---|---|---|---|

| Low-Density Polyethylene (LDPE) | 2-hydroxy-4(3-methacryloxy 2-hydroxypropoxy) benzophenone (HMB) | Radiation Grafting | Reduced rate of carbonyl index change; lifetime several times higher than non-grafted LDPE based on mechanical properties. | iaea.org |

| Polystyrene (PSt) | 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA) | Copolymerization | Significantly enhanced UV-resistant performance; reduced weight loss and formation of insolubles upon UV irradiation. Migration problem resolved. | researchgate.net |

Photoinitiation Mechanisms of this compound Analogues in Polymerization Reactions

Beyond their role as stabilizers, benzophenone derivatives, including analogues of this compound, are widely used as Type II photoinitiators for free-radical polymerization, particularly in UV-curable coatings and inks. smolecule.commdpi.comresearchgate.net Unlike Type I photoinitiators that undergo direct fragmentation upon irradiation to form radicals, Type II photoinitiators require the presence of a co-initiator or synergist, typically a tertiary amine, to generate initiating radicals. astm.org

The photoinitiation process begins with the absorption of UV light by the benzophenone molecule, promoting it from its ground state to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state via intersystem crossing. researchgate.net This excited triplet state does not cleave on its own but instead participates in an intermolecular reaction with the co-initiator. astm.org

The key step is hydrogen abstraction. The excited triplet benzophenone abstracts a hydrogen atom from the co-initiator (e.g., from a carbon atom alpha to the nitrogen in a tertiary amine). astm.org This process results in the formation of two radicals: a benzophenone ketyl radical and an amine-derived alkyl radical. While the ketyl radical is generally not reactive enough to initiate polymerization, the alkyl radical is highly reactive and efficiently initiates the polymerization of unsaturated monomers, such as acrylates. researchgate.netastm.org The efficiency of this process is influenced by the molecular structure of the benzophenone derivative and the nature of the co-initiator. mdpi.com

Interactions of this compound with Other Material Components and Synergistic Effects

The performance of this compound and its derivatives as stabilizers can be significantly enhanced through synergistic interactions with other types of additives. A common and effective combination is the use of a UV absorber (UVA), like a benzophenone, with a Hindered Amine Light Stabilizer (HALS).

UVAs and HALS operate via different, complementary mechanisms. While the benzophenone derivative absorbs UV radiation on the surface, HALS function as radical scavengers. Any radicals that are formed within the polymer matrix, either because some UV radiation penetrated past the UVA screen or through thermal degradation, are trapped by the HALS. This prevents the radicals from initiating or propagating the oxidative degradation chains. This combination provides a more comprehensive stabilization system than either additive could achieve alone. Research has demonstrated that a synergistic effect between HALS and benzophenone-based UVAs can greatly enhance the photostabilization of polymers. researchgate.net

Furthermore, other additives in a polymer formulation can interact with benzophenone stabilizers. google.com For instance, certain co-active agents, which might be added for functions like antistatic or slip properties, have been found to have a synergistic effect on the stabilization properties of UV absorbers, even at low concentrations. google.com These interactions are crucial in designing robust and durable material formulations for demanding applications.

Advanced Analytical Methodologies for Detection and Environmental Fate of 2 Hydroxy 4 Methylbenzophenone

Chromatographic and Spectrometric Techniques for Trace Analysis of 2-Hydroxy-4-methylbenzophenone

The accurate detection of this compound, often at trace levels, is crucial for assessing its environmental presence and potential migration into products. To achieve this, highly sensitive and selective analytical methods are required.

Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) Applications

Ultrahigh-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC–MS/MS) stands out as a powerful tool for the analysis of this compound and its analogs in complex matrices like food samples. jfda-online.commdpi.com This technique offers high resolution and sensitivity, enabling the simultaneous quantification of multiple benzophenone (B1666685) derivatives. jfda-online.commdpi.com

In a study analyzing breakfast cereals, a fast pesticide extraction (FaPEx) technique was combined with UHPLC–MS/MS to determine the levels of ten benzophenone derivatives, including 4-methylbenzophenone (B132839) (4-MBP). jfda-online.com The method demonstrated excellent linearity and low limits of detection, ranging from 0.001 to 0.122 ng/g. jfda-online.com Another study on rice cereal using a similar FaPEx-UHPLC–MS/MS method reported a limit of detection for 4-MBP between 0.001 and 0.5 ng/g, with recoveries ranging from 71% to 119%. mdpi.com These studies highlight the robustness and sensitivity of UHPLC-MS/MS for routine analysis of benzophenones in food products. jfda-online.commdpi.com

The analytical setup for such analyses typically involves a C18 column for chromatographic separation. jfda-online.commdpi.com The mobile phase often consists of a gradient of water and methanol (B129727) containing a small percentage of formic acid to enhance ionization. jfda-online.commdpi.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes. jfda-online.com

A study on packaged cereal-based foods utilized solid-liquid extraction followed by UHPLC-MS/MS to identify and quantify benzophenone and nine of its derivatives, including 4-methylbenzophenone. researchgate.net This method showed good linearity and low limits of detection, with 4-MBP being detected in 100% of pastry samples. researchgate.net

Table 1: UHPLC-MS/MS Method Parameters for Benzophenone Analysis in Cereals

| Parameter | Value | Reference |

|---|---|---|

| Analytical Column | Waters Acquity UPLC BEH C18 (1.7 μm, 2.1 mm × 100 mm) | jfda-online.commdpi.com |

| Mobile Phase | Gradient of water and methanol with 0.1% formic acid | jfda-online.commdpi.com |

| Flow Rate | 0.3 mL/min | jfda-online.commdpi.com |

| Injection Volume | 10 µL | jfda-online.commdpi.com |

| Detection | Triple quadrupole MS with electrospray ionization (ESI) | jfda-online.com |

| Ionization Mode | Positive and negative multiple reaction monitoring (MRM) | jfda-online.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Food Sample Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for the determination of this compound and related compounds in various samples. This method is particularly suitable for volatile and semi-volatile compounds.

A GC-MS method was developed to determine five photoinitiators, including 4-methylbenzophenone (4-MBP), in printing inks used on food contact materials. smolecule.com The sample preparation involved Soxhlet extraction with ethyl acetate. smolecule.com In another application, solid-phase microextraction (SPME) coupled with GC-MS was utilized to detect the migration of seven photoinitiators, including 4-MBP, from food packaging into an aqueous food simulant. chrom-china.com This SPME-GC-MS method proved to be sensitive and simple, with limits of detection for the photoinitiators ranging from 0.0012 to 0.0069 μg/L. chrom-china.com

For the analysis of hydroxylated benzophenone UV filters in seawater, a dispersive liquid-liquid microextraction (DLLME) method followed by GC-MS was developed. researchgate.net This procedure involved a derivatization step with N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the analytes into their more volatile trimethylsilyl (B98337) derivatives before GC-MS analysis. researchgate.net This method achieved high enrichment factors and low detection limits, in the range of 32-50 ng L-1. researchgate.net

Table 2: GC-MS Analysis of 4-Methylbenzophenone in Food Packaging Migration Study

| Parameter | Finding | Reference |

|---|---|---|

| Detection of 4-MBP | Detected in 10 out of 20 samples | chrom-china.com |

| Migration Amounts | 0.006 to 0.019 μg/dm² | chrom-china.com |

| Limit of Detection | 0.0012 to 0.0069 μg/L | chrom-china.com |

| Recovery | 70.8% to 112.0% | chrom-china.com |

Development of Novel Analytical Reagents Derived from this compound for Metal Ion Detection

Derivatives of hydroxybenzophenones can act as chelating agents, forming colored complexes with metal ions, which can then be detected and quantified spectrophotometrically.

For instance, 2-Hydroxy-4-methoxybenzophenone oxime (HMBO), a derivative of a related benzophenone, has been developed as a gravimetric and spectrophotometric reagent for the determination of Copper(II). researchgate.net This reagent forms a brown precipitate with Cu(II) over a wide pH range (2.5-9.0). researchgate.net Spectrophotometric analysis revealed a 1:2 metal-to-ligand stoichiometry for the complex. researchgate.net Similarly, other oxime derivatives of hydroxypropiophenones have been synthesized and used for the determination of Cu(II) in alloys. researchgate.net While this research does not directly involve this compound, it demonstrates the potential for developing analogous analytical reagents from it for metal ion detection. Another related compound, 2-Hydroxy-5-nonylbenzophenone, functions as a chelating agent for the solvent extraction of transition metals like Cu²⁺ and Fe³⁺.

Environmental Degradation Pathways and Biotransformation Studies of this compound

Understanding the environmental fate of this compound involves studying its degradation under various conditions and its transformation by living organisms.

Benzophenones, as a class of compounds, are known to be relatively stable in the environment. nih.gov However, they can undergo degradation through processes like photolysis, especially in the presence of other reactive species. nih.govsemanticscholar.org For example, benzophenone-3 (2-hydroxy-4-methoxybenzophenone) can be degraded by UV radiation in the presence of hydrogen peroxide (H₂O₂). nih.govsemanticscholar.org

Biotransformation studies on the related compound 2-hydroxy-4-methoxybenzophenone (HMB) in rat hepatocytes have shown that it can be metabolized into other compounds. nih.gov The primary metabolites identified were 2,4-dihydroxybenzophenone (B1670367) (DHB) and a hydroxylated intermediate. nih.gov These metabolites were then rapidly conjugated to form glucuronides. nih.gov Another study on the metabolism of oxybenzone (B1678072) (benzophenone-3) identified three metabolites in blood, urine, feces, and tissue samples: 2,4-dihydroxybenzophenone (DHB), 2,2-dihydroxy-4-methoxybenzophenone (DHMB), and 2,3,4-trihydroxybenzophenone (B75506) (THB). wikipedia.org These findings suggest that this compound could also undergo similar metabolic transformations in biological systems.

Migration Studies of this compound in Food Packaging Materials

A significant concern regarding the use of this compound in food packaging is its potential to migrate into the food product. Several studies have investigated this phenomenon.

In 2009, German authorities reported the migration of 4-methylbenzophenone from cardboard packaging into breakfast cereals at a concentration of 798 micrograms/kg. elika.eus Subsequent data from Belgian authorities reported even higher concentrations, up to 3729 μg/kg in cereals. elika.eus These findings prompted a request to the European Food Safety Authority (EFSA) to assess the risks associated with the presence of this compound in food. elika.eusfoodnavigator.com

Research has shown that the migration of photoinitiators like 4-methylbenzophenone is influenced by factors such as the fat content of the food. mdpi.com A study comparing the migration of photoinitiators into a food simulant (Tenax®) and various powdered milk products found that migration was generally higher into the simulant than into the actual foodstuffs. researchgate.net

A study analyzing 85 packaged cereal-based food samples found that 4-methylbenzophenone was detected in 100% of pastry samples, with levels significantly higher than in rice and noodle samples. mdpi.com This difference was attributed to the higher fat content in pastries, which can facilitate the migration of lipophilic compounds like 4-MBP. mdpi.com

Table 3: Detected Levels of 4-Methylbenzophenone in Various Food Products

| Food Product | Mean Level (ng/g) | Detection Frequency | Reference |

|---|---|---|---|

| Pastry | 5.1 ± 4.2 | 100% | mdpi.com |

| Rice Cereal | 1.9 (Geometric Mean) | 88% | mdpi.com |

| Rice | 0.1 ± 0.2 | 16% | mdpi.com |

| Noodles | Not specified | Not detected in most samples | mdpi.com |

Emerging Research Themes and Future Perspectives for 2 Hydroxy 4 Methylbenzophenone

Applications in Advanced Functional Materials and Nanotechnology

The inherent UV-absorbing properties of the 2-hydroxybenzophenone (B104022) moiety make it a prime candidate for integration into advanced functional materials where durability and performance under light exposure are critical. Research is focused on covalently incorporating this molecule into polymer backbones or onto nanoparticle surfaces to create materials with enhanced longevity and specific functionalities.

One key area is the development of advanced coatings and polymers. When integrated into materials like plastics and paints, 2-hydroxybenzophenone derivatives act as UV stabilizers. google.comnih.gov The mechanism involves the absorption of harmful UV radiation and its dissipation as thermal energy, which prevents the photodegradation of the material. kyoto-u.ac.jp This is crucial for applications in outdoor equipment, automotive coatings, and food packaging, where material integrity is paramount. researchgate.net

In the realm of nanotechnology, functionalized nanoparticles are being explored to modify material surfaces. Benzophenone (B1666685) derivatives can be grafted onto the surface of oxide particles, such as nano-silica, to create functional additives for coatings. google.com These modified nanoparticles can then be incorporated into matrices to improve properties like scratch resistance and UV protection without compromising transparency. google.com The use of such functionalized particles is also being investigated in the context of printing substrates and UV-curable inks. researchgate.netgoogle.com

| Material Type | Function of Benzophenone Moiety | Key Research Finding |

| Polymers & Plastics | UV Stabilizer, Photoinitiator | Incorporation prevents photodegradation and improves lightfastness, extending the material's lifespan. google.comnih.govkyoto-u.ac.jp |

| Paints & Coatings | UV Stabilizer, Curing Agent | Used in UV-curable coatings as a photoinitiator and provides protection against weathering. google.comresearchgate.net |

| Nanocomposites | Surface Functionalization Agent | Grafted onto nano-silica to create additives for coatings, enhancing UV protection and other properties. google.com |

| Food Packaging | Migration Inhibitor, UV Filter | Benzophenone derivatives are used in inks and coatings for packaging to protect contents from UV radiation. researchgate.netresearchgate.net |

Biocatalytic Approaches for Sustainable Synthesis of 2-Hydroxy-4-methylbenzophenone Derivatives

In line with the principles of green chemistry, biocatalysis is emerging as a sustainable alternative to traditional chemical synthesis for producing benzophenone derivatives. This approach utilizes whole-cell microorganisms or isolated enzymes to catalyze reactions with high selectivity and under mild, environmentally friendly conditions. figshare.com

A significant focus of this research is the asymmetric reduction of prochiral ketones, including benzophenone structures, to produce optically pure chiral alcohols. sci-hub.seresearchgate.net These chiral alcohols are valuable intermediates in the pharmaceutical industry. figshare.com Studies have demonstrated that yeast strains, such as Candida zeylanoides, can act as efficient whole-cell biocatalysts for the bioreduction of various benzophenone derivatives. figshare.comsci-hub.se These biocatalytic systems have shown high enantioselectivity, often yielding products with an enantiomeric excess greater than 99%. sci-hub.se This method is particularly advantageous for producing structurally bulky chiral molecules that are difficult to synthesize via conventional chemical catalysis. figshare.com

Advancements in this field could lead to more efficient and sustainable production methods for customized this compound derivatives. guidechem.com The application of biocatalysis holds substantial potential for creating environmentally benign processes for drug discovery and synthesis. ucl.ac.uk

| Biocatalyst | Reaction Type | Substrate Example | Key Advantage |

| Candida zeylanoides | Asymmetric Bioreduction | Biaryl prochiral ketones | High enantioselectivity (>99% ee) and yield; effective for bulky substrates. figshare.comsci-hub.se |

| Rhodotorula glutinis | Stereoselective Reduction | 2-methyl benzophenone, 4-chloro benzophenone | Shows remarkable results with a wide range of prochiral ketones. researchgate.net |

| Various Microorganisms | Stereoselective Reduction | Aromatic aliphatic ketones | Microorganisms generally show superior performance over plant-based catalysts for these reductions. researchgate.net |

| Oxygenase Enzymes | Remote Hydroxylation | General alkanes/aromatics | Enables selective C-H functionalization, a key step in synthesizing complex derivatives. ucl.ac.uk |

Interdisciplinary Studies on this compound for Novel Chemical and Biological Applications

Interdisciplinary research is uncovering new roles for this compound beyond its material science applications. By modifying its core structure, scientists are creating novel derivatives with targeted biological activities.

One promising area is the synthesis of Schiff bases and their metal complexes. Schiff bases derived from 2-hydroxy-4-methoxybenzophenone have been used to create novel mixed-ligand complexes with transition metals like copper, nickel, and cobalt. ijese.org These complexes have been investigated for their biological activities, including antimicrobial properties against pathogenic bacteria and fungi. ijese.orgresearchgate.net Furthermore, these metal complexes have demonstrated the ability to interact with and cleave DNA, suggesting potential applications in developing new therapeutic agents. ijese.org

The benzophenone scaffold is also being explored for its potential in drug discovery for complex diseases. For instance, fluorinated benzophenone derivatives have been synthesized and investigated for their ability to inhibit enzymes implicated in Alzheimer's disease, such as β-secretase (BACE-1). nih.gov Other studies have synthesized benzophenone-thiazole derivatives that show inhibitory activity against Vascular Endothelial Growth Factor A (VEGF-A), a key mediator of tumor angiogenesis. nih.gov Research has also shown that certain hydroxylated metabolites of benzophenones can act as xenoestrogens, interacting with estrogen receptors, which highlights the importance of understanding the biotransformation of these compounds. nih.gov

| Derivative/Application Area | Target | Observed Effect / Potential Application |

| Schiff Base Metal Complexes | DNA, Pathogenic Microbes | Exhibit DNA cleavage activity and moderate antimicrobial effects. ijese.org |

| Thiocarbohydrazone Complexes | Free Radicals | Showed higher antioxidant activities compared to standard compounds. mdpi.com |

| Fluorinated Derivatives | β-secretase (BACE-1) | Inhibition of the enzyme, indicating potential for Alzheimer's disease therapy. nih.gov |

| Benzophenone-Thiazole Derivatives | VEGF-A | Inhibition of a key mediator in tumor angiogenesis. nih.gov |

| Hydroxylated Metabolites | Estrogen Receptors | Biotransformation can lead to metabolites with xenoestrogenic activity. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-4-methylbenzophenone with high purity?

- Methodology : The Friedel-Crafts acylation is commonly employed, using methylbenzene derivatives and benzoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Post-synthesis purification via recrystallization in ethanol or methanol is critical to achieve >95% purity. Solubility in organic solvents like dichloromethane or acetone facilitates this step .

- Quality Control : Use HPLC with a C18 column (mobile phase: 70% methanol/30% water, 1.0 mL/min flow rate) to verify purity. Compare retention times against certified standards .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- FTIR : Key peaks include O–H stretch (~3200 cm⁻¹), C=O stretch (~1650 cm⁻¹), and aromatic C–H bends (~750 cm⁻¹) .

- NMR :

- ¹H NMR (CDCl₃): δ 12.1 (s, 1H, phenolic –OH), δ 7.5–8.2 (m, aromatic protons), δ 2.4 (s, 3H, –CH₃) .

- ¹³C NMR : Peaks at ~195 ppm (ketone C=O) and 20–25 ppm (–CH₃) confirm the structure .

Q. What solvents are suitable for dissolving this compound in experimental settings?

- Primary Solvents : Ethanol, methanol, and acetone (readily dissolve at 25°C, ~50 mg/mL).

- Alternative : Dimethyl sulfoxide (DMSO) for high-concentration stock solutions. Avoid aqueous buffers due to limited water solubility (<0.1 mg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photostability data for this compound?

- Approach :

Replicate Studies : Conduct accelerated UV exposure tests (e.g., 300–400 nm, 50 W/m²) with controlled humidity and temperature.

Analytical Validation : Use LC-MS to track degradation products (e.g., quinone derivatives) and quantify half-life differences .

Cross-Reference : Compare results with structurally similar compounds (e.g., 2-Hydroxy-4-methoxybenzophenone) to identify substituent effects on stability .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Optimization Tactics :

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and increases yield by 15–20% .

- Byproduct Management : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate target compounds from methylated byproducts .

Q. How does the methyl group at the 4-position influence the compound’s reactivity compared to methoxy or chloro derivatives?

- Electronic Effects : The –CH₃ group is electron-donating, enhancing ring electron density and reducing electrophilic substitution rates versus –OCH₃ or –Cl.

- Experimental Validation :

- Compare reaction kinetics in halogenation or nitration assays.

- Computational modeling (DFT) to map electrostatic potential surfaces .

Methodological Considerations

Q. What protocols are recommended for detecting this compound in environmental samples?

- Extraction : Solid-phase extraction (C18 cartridges) from water samples. Elute with methanol and concentrate under nitrogen.

- Detection : GC-MS (DB-5 column, 70 eV EI mode) with SIM monitoring for m/z 228 (molecular ion) and 105 (base peak) .

Q. How should researchers address discrepancies in solubility data across literature sources?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.